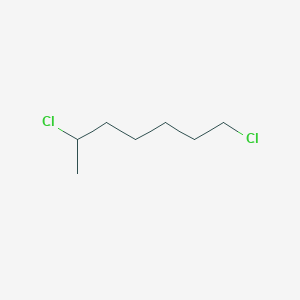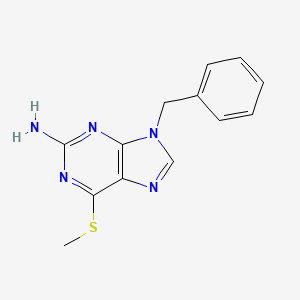
(2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and phenyl group, and an amine group attached to an ethyl-pyrrolidine moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with chloro and phenyl groups. The final step involves the introduction of the amine group through a nucleophilic substitution reaction with 1-ethyl-pyrrolidine. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-methyl-pyrrolidin-2ylmethyl)-amine
- (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-piperidin-2ylmethyl)-amine
- (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-3ylmethyl)-amine
Uniqueness
Compared to similar compounds, (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H21ClN4 |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H21ClN4/c1-2-22-10-6-9-14(22)12-19-16-11-15(20-17(18)21-16)13-7-4-3-5-8-13/h3-5,7-8,11,14H,2,6,9-10,12H2,1H3,(H,19,20,21) |
Clé InChI |
HASDEFJLRZHDSE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


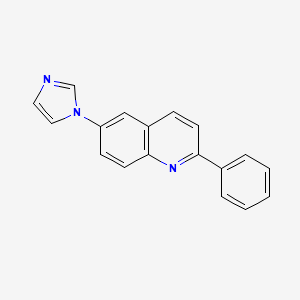
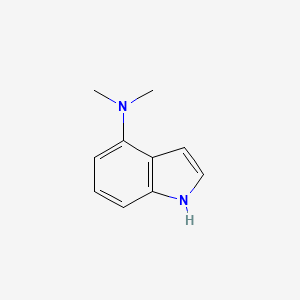
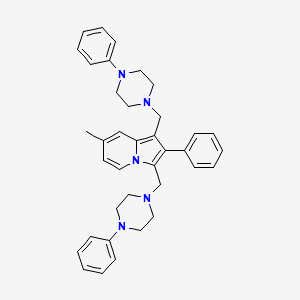

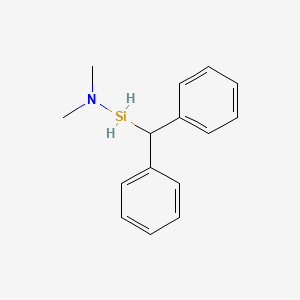
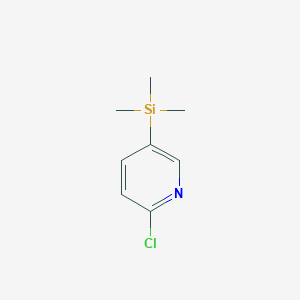
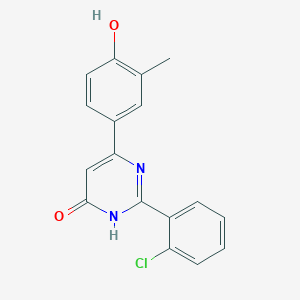

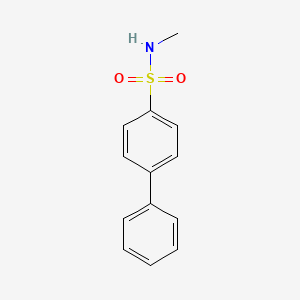
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
